molecular formula C7H11N2P B14151028 Propanenitrile, 3,3'-(methylphosphinidene)bis- CAS No. 4023-56-7

Propanenitrile, 3,3'-(methylphosphinidene)bis-

Cat. No.: B14151028
CAS No.: 4023-56-7
M. Wt: 154.15 g/mol
InChI Key: MMHHJEKZUDOAGU-UHFFFAOYSA-N
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Description

Propanenitrile, 3,3’-(methylphosphinidene)bis- is a chemical compound with the molecular formula C7H11N2P and a molecular mass of 154.15 g/mol It is known for its unique structure, which includes a phosphinidene group bridging two propanenitrile units

Preparation Methods

The synthesis of propanenitrile, 3,3’-(methylphosphinidene)bis- typically involves the reaction of appropriate nitrile precursors with a phosphinidene source under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require careful control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Propanenitrile, 3,3’-(methylphosphinidene)bis- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nitrile or phosphinidene derivatives .

Scientific Research Applications

Propanenitrile, 3,3’-(methylphosphinidene)bis- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of new ligands and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which propanenitrile, 3,3’-(methylphosphinidene)bis- exerts its effects involves its interaction with specific molecular targets and pathways. The phosphinidene group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Propanenitrile, 3,3’-(methylphosphinidene)bis- can be compared with other similar compounds, such as:

    Propanenitrile, 3,3’-(phosphinidene)bis-: This compound lacks the methyl group on the phosphinidene, resulting in different chemical properties and reactivity.

    Propanenitrile, 3,3’-(ethylphosphinidene)bis-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.

    Propanenitrile, 3,3’-(phenylphosphinidene)bis-:

Properties

CAS No.

4023-56-7

Molecular Formula

C7H11N2P

Molecular Weight

154.15 g/mol

IUPAC Name

3-[2-cyanoethyl(methyl)phosphanyl]propanenitrile

InChI

InChI=1S/C7H11N2P/c1-10(6-2-4-8)7-3-5-9/h2-3,6-7H2,1H3

InChI Key

MMHHJEKZUDOAGU-UHFFFAOYSA-N

Canonical SMILES

CP(CCC#N)CCC#N

Origin of Product

United States

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